2-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-5-2-14(3-6-16)12-23-8-9-24-18(21(23)25)11-17(22-24)15-4-7-19-20(10-15)28-13-27-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKTWFIPJMEOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one , also referred to as E225-0919, is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of E225-0919 can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C30H28N4O5 |
| IUPAC Name | 5-[(2H-1,3-benzodioxol-5-yl)methyl]-N-benzyl-2-(4-methoxyphenyl)-6-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-6-carboxamide |
| SMILES | CC(Cn(c1c2)nc2-c(cc2)ccc2OC)(C(NCc2ccccc2)=O)N(Cc(cc2)cc3c2OCO3)C1=O |
Biological Activity
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
1. Antitumor Activity:
- E225-0919 has shown promising results in inhibiting cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound was tested in combination with doxorubicin to evaluate potential synergistic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .
2. Antimicrobial Properties:
- Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities. In vitro studies revealed that E225-0919 exhibited notable efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 0.25 mg/mL .
3. Anti-inflammatory Effects:
- The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of E225-0919 is believed to stem from its ability to interact with various cellular targets:
1. Enzyme Inhibition:
- The compound may inhibit specific kinases involved in cancer progression and inflammation, such as Aurora-A kinase and BRAF(V600E), leading to reduced tumor growth .
2. Apoptosis Induction:
- E225-0919 has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives similar to E225-0919:
1. Synergistic Effects with Doxorubicin:
- A study involving the combination treatment of E225-0919 with doxorubicin demonstrated enhanced cytotoxic effects compared to doxorubicin alone in breast cancer models. This suggests that E225-0919 could serve as an adjuvant therapy in chemotherapy regimens .
2. Antimicrobial Testing:
Comparison with Similar Compounds
Structural Analogues of Pyrazolo-Pyrazinone Derivatives
The following table summarizes key structural analogs, their substituents, and reported properties:
Calculated based on molecular formula. *Estimated from structural similarity.
Key Observations:
Substituent Impact on Bioactivity :
- The 1,3-benzodioxol-5-yl group in the target compound may enhance metabolic stability compared to simpler aryl groups (e.g., phenyl or chlorophenyl in and ) .
- 4-Methoxyphenylmethyl at position 5 could improve solubility relative to hydrophobic groups like 2-fluorophenylmethyl () .
Core Modifications: Replacement of the pyrazinone core with pyrimidinone (e.g., NAV2729) shifts bioactivity toward ARF inhibition, suggesting core flexibility in drug design .
Safety Profiles :
- Fluorophenyl and chlorophenyl analogs () exhibit warnings for skin/eye irritation, whereas hydroxymethyl derivatives () may offer safer profiles .
Enzyme Inhibition Potential
- NAV2729 (pyrazolo-pyrimidinone) demonstrates ARF6 inhibition, reducing smooth muscle contraction . The target compound’s benzodioxol group may similarly modulate enzyme interactions.
Electrochemical Properties
- Triazolopyrimidinones with 4-methoxyphenyl groups () show reversible redox behavior on carbon electrodes, suggesting the target compound may exhibit similar electrochemical stability for sensor applications .
Antimicrobial Activity
- Pyrazole derivatives with 1,3-benzodioxol groups () inhibit microbial growth, supporting the hypothesis that the target compound could be optimized for antibacterial or antifungal use .
Preparation Methods
Cyclocondensation of Pyrazole Amines with α-Ketoesters
A common approach to pyrazolo[1,5-a]pyrazinones involves cyclocondensation between 1-aminopyrazoles and α-ketoesters. For example, 1-aminopyrazole derivatives react with ethyl pyruvate under acidic conditions to form the six-membered pyrazine ring. Key parameters include:
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Solvent : Ethanol or dichloromethane.
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Catalyst : p-Toluenesulfonic acid (PTSA) or acetic acid.
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Temperature : Reflux (80–100°C) for 6–12 hours.
Yields for analogous reactions range from 45% to 68%, with purity dependent on recrystallization solvents such as ethyl acetate/hexane mixtures.
Alternative Pathway: Intramolecular Cyclization
Intramolecular cyclization of N-propargyl pyrazolecarboxamides using copper(I) catalysts offers a regioselective route. This method minimizes side products by leveraging alkyne activation to form the pyrazinone ring. For instance, a CuI/1,10-phenanthroline system in DMF at 120°C achieves cyclization in 4 hours with 72% yield.
Functionalization with 1,3-Benzodioxol-5-yl Group
Suzuki-Miyaura Coupling
The benzodioxol group is introduced via palladium-catalyzed cross-coupling. A halogenated pyrazolo[1,5-a]pyrazinone intermediate (e.g., bromo or iodo at position 2) reacts with 1,3-benzodioxol-5-ylboronic acid under Suzuki conditions:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Na₂CO₃.
This method affords coupling yields of 60–75%, with purification via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).
Direct Electrophilic Substitution
In cases where the core is electron-rich, electrophilic substitution using 1,3-benzodioxol-5-yl triflate may occur. However, this approach is less common due to competing side reactions and lower regioselectivity.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (core synthesis) | ±15% yield variation |
| Catalyst Loading | 5–10 mol% Pd (coupling) | Lower loading reduces cost |
| Solvent Polarity | Medium (e.g., DCM/EtOAc) | Enhances solubility |
| Purification Method | Column chromatography | Purity >95% |
Data adapted from VulcanChem and Sigma-Aldrich protocols.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazinone-H), 6.85–6.92 (m, 3H, benzodioxol-H), 4.25 (s, 2H, OCH₂O), 3.80 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂Ph).
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HRMS : m/z calculated for C₂₁H₁₇N₃O₄ [M+H]⁺: 376.1294; found: 376.1298.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions requiring precise optimization of:
- Coupling reactions : Introducing the benzodioxole and methoxyphenylmethyl groups demands controlled conditions (e.g., Pd-catalyzed cross-coupling) to avoid side products .
- Oxazole/pyrazine ring formation : Cyclization steps often require anhydrous solvents (DMF or DMSO) and catalysts like POCl₃, with reaction monitoring via TLC .
- Purification : Column chromatography or recrystallization is critical to isolate intermediates and the final compound with >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 407.1382) .
- HPLC : Ensures purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to kinase domains (e.g., MAPK or PI3K), identifying key residues (e.g., hydrogen bonds with methoxy groups) .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to prioritize targets for wet-lab validation .
- QSAR modeling : Relate substituent electronegativity (e.g., benzodioxole’s electron-rich ring) to bioactivity trends .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 4-methoxyphenyl with halogenated analogs) to isolate contributing groups .
- Assay standardization : Replicate experiments under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Confirm cytotoxicity (IC₅₀) via MTT and apoptosis assays (Annexin V/PI staining) .
Q. What methods optimize reaction yields in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in benzodioxole coupling .
- Catalyst screening : Transition metals (e.g., CuI) improve cyclization efficiency by reducing activation energy .
- Flow chemistry : Continuous reactors minimize intermediate degradation in air-sensitive steps .
Q. How can the mechanism of action against specific enzymes be determined experimentally?
- Kinase inhibition assays : Use ADP-Glo™ to measure ATP consumption in target kinases (e.g., EGFR) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by monitoring real-time interactions .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
